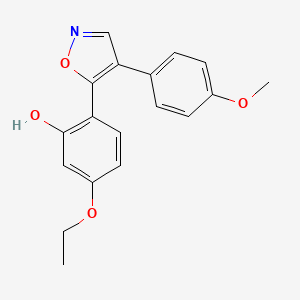

5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol” is a chemical compound with the molecular formula C18H17NO4 . It belongs to the class of compounds known as isoxazoles, which are aromatic heterocyclic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide range of biological activities . The main methods for the synthesis of isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of “5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol” can be represented by the SMILES stringCOC1=CC=C (C2=CC (CN)=NO2)C=C1 . This indicates that the compound contains an isoxazole ring attached to a phenol group, with ethoxy and methoxy substituents. Chemical Reactions Analysis

Isoxazoles are known to be highly reactive under certain conditions, particularly in basic media . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations, leading to various 1,3-bifunctional derivatives of carbonyl compounds .Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research focused on related phenolic compounds and isoxazole derivatives has utilized molecular docking and quantum chemical calculations to investigate their structural and spectroscopic characteristics. Studies have detailed the optimization of molecular geometry, vibrational spectra analysis, and the assignment of fundamental vibrations based on potential energy distribution. These investigations have helped in understanding the intramolecular charge transfer, molecular electrostatic potential, and the biological effects predicted by molecular docking results (A. Viji et al., 2020).

Corrosion Inhibition Efficacy

Research on imidazole derivatives, which share a structural resemblance with 5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol, has revealed their significant corrosion inhibition potential on mild steel in acidic solutions. The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups in these compounds has been correlated with high corrosion inhibition efficiency, suggesting the potential applicability of similar phenolic isoxazole derivatives in corrosion protection (M. Prashanth et al., 2021).

Antioxidant and Antimicrobial Properties

Studies on bioactive phenyl ether derivatives from marine-derived fungi have highlighted the strong antioxidant activities of certain phenolic compounds, which could suggest similar potential activities for 5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol. Such compounds have shown promising antioxidant activities, comparable to well-known antioxidants like ascorbic acid (Lan-lan Xu et al., 2017).

Synthesis and Characterization of Novel Derivatives

Research on the synthesis of novel isoxazole derivatives, including those with methoxy and phenyl groups, has been carried out to explore their potential applications. These studies involve the regioselective synthesis of isoxazoles and their characterization through spectroscopic methods and X-ray crystallography, providing a foundation for further exploration of compounds like 5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol in various applications (P. Lokhande et al., 2013).

Mechanism of Action

Target of Action

The primary targets of “5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol” are currently unknown. This compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential . .

Mode of Action

The mode of action of “5-Ethoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol” is not well-documented. As an isoxazole derivative, it may interact with its targets through the formation of hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The presence of the methoxy and ethoxy groups could enhance the lipophilicity of the compound, potentially influencing its interaction with hydrophobic pockets within target proteins .

Biochemical Pathways

Isoxazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, and more

Result of Action

Given the wide range of biological activities exhibited by isoxazole derivatives, this compound could potentially induce a variety of cellular responses, depending on its specific targets and mode of action .

Future Directions

The future directions in the research of isoxazole derivatives are likely to focus on the development of new synthetic strategies and the design of new isoxazole derivatives with improved biological activities . The potential of isoxazoles in medicinal chemistry is vast, given their wide range of biological activities and therapeutic potential .

properties

IUPAC Name |

5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFHFRLESFOZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)

![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)